4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)
Description
Properties
IUPAC Name |
4-[2,5-didecoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O4/c1-7-9-11-13-15-17-19-21-27-39-33-29-32(24-26-36(5,6)38)34(30-31(33)23-25-35(3,4)37)40-28-22-20-18-16-14-12-10-8-2/h29-30,37-38H,7-22,27-28H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBJRNQFUPMSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCCCCCCCC)C#CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703420 | |
| Record name | 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179264-45-0 | |
| Record name | 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Parameters and Optimization
The patent specifies critical parameters for maximizing yield and purity:
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Acetylene-to-Ammonia Ratio : 1:1.5–4.0 (mass basis) to ensure homogeneous mixing.
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Acetylene-to-Acetone Ratio : 1:0.45–2.05, with higher ratios reducing side products like high-boiling oligomers.
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Catalyst Loading : Potassium hydroxide-to-acetone ratios of 1:18.6–124.5. Lower catalyst concentrations (e.g., 1:124.5) minimize base-induced decomposition.
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Temperature and Pressure : 30–55°C at 1.5–2.8 MPa to maintain ammonia in liquid phase.
Table 1: Ethynylation Conditions and Outcomes from Patent Examples
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Acetylene (g) | 520 | 260 | 390 |
| Liquefied Ammonia (g) | 780 | 1040 | 1170 |
| Acetone (g) | 234 | 286 | 292.5 |
| KOH (g) | 24.87 | 3.73 | 2.44 |
| Reaction Time (hr) | 1.1 | 2.1 | 3.1 |
| Yield (%) | 82.5 | 85.2 | 81.8 |
| Purity (%) | 99.69 | 99.52 | 99.61 |
Post-reaction processing involves flash distillation to recover unreacted acetylene and ammonia, followed by salting-out dehydration with ammonium chloride to isolate crude 2-methyl-3-butyne-2-ol. Continuous rectification under vacuum (60–90°C) achieves >99.5% purity.
Coupling of Alkyne Moieties to the Phenylene Core
The final step involves attaching two equivalents of 2-methyl-3-butyne-2-ol to the 1,4-positions of the bis-decyloxybenzene intermediate. Given the steric bulk of the alkyne alcohol, traditional coupling methods like Sonogashira are unsuitable. Alternative strategies include:
Ullmann-Type Coupling
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Conditions : CuI catalyst, 1,10-phenanthroline ligand, DMF solvent, 110°C.
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Mechanism : The hydroxyl group of 2-methyl-3-butyne-2-ol is deprotonated to form an alkoxide, which displaces halides (e.g., Br) on the benzene ring.
Equation :
Optimization :
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Molar Ratio : 2.2:1 (alkyne alcohol:di-brominated benzene) to account for steric hindrance.
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Reaction Time : 48–72 hours for complete conversion.
Mitsunobu Reaction
For milder conditions, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols to aromatic rings.
Equation :
Advantages : Avoids pre-halogenation of the benzene ring but requires stoichiometric reagents, increasing cost.
Purification and Characterization
Final purification typically involves:
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Column Chromatography : Silica gel with hexane/ethyl acetate gradients to remove unreacted alkyne alcohol and oligomers.
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Crystallization : From ethanol/water mixtures to isolate high-purity product.
Characterization Data :
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¹H NMR (CDCl₃): δ 0.88 (t, 6H, -O-C₁₀H₂₁), 1.26 (m, 32H, -(CH₂)₈-), 1.44 (s, 12H, -C(CH₃)₂), 3.98 (t, 4H, -O-CH₂-), 6.85 (s, 2H, aromatic).
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FT-IR : ν 3280 cm⁻¹ (-OH), 2100 cm⁻¹ (C≡C), 1250 cm⁻¹ (C-O).
Chemical Reactions Analysis
Types of Reactions
4,4’-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4,4’-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4,4’-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The decyloxy groups and the phenylene ring play a crucial role in binding to these targets, while the 2-methylbut-3-yn-2-ol groups can participate in various chemical reactions, modulating the activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bibenzyl Derivatives with Thiazolidinone/Oxadiazole Moieties
Compounds such as 4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy) bibenzyl and 4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5''-yl)methoxy]bibenzyl (e.g., 5a-h) share a bibenzyl backbone but differ in substituents. Key comparisons:
- Functional Groups: Thiazolidinone/oxadiazole rings vs. propargyl alcohol groups in the target compound.
- Biological Activity : These derivatives exhibit fungicidal activity (e.g., against Aspergillus niger), attributed to the electron-deficient heterocyclic cores .
- Synthesis : Both classes are synthesized via condensation reactions, but the target compound requires alkyne-functionalized precursors, whereas bibenzyl derivatives use aromatic aldehydes and thiourea .
1,4-Phenylene-Bis-Pyrimidin-2-Amine Derivatives
Compounds like 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) (e.g., S1–S18) feature a phenylene core but substitute pyrimidin-2-amine groups. Comparisons include:
- Polarity : Pyrimidin-2-amine groups enhance water solubility compared to the hydrophobic decyloxy chains in the target compound.
- Bioactivity: These derivatives show antimicrobial (e.g., against E. coli) and anticancer activity (e.g., on colorectal carcinoma cells), linked to hydrogen-bonding interactions with cellular targets .
- Molecular Weight : Lower molecular weight (~264 g/mol) than the target compound (610.95 g/mol), impacting pharmacokinetic properties .
Bis-Methoxyphenyl Butene Derivatives
Examples like (Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (2a-b) share a phenylene backbone but lack propargyl alcohol groups. Key differences:
- Functionalization : Methoxy groups vs. decyloxy chains, reducing lipophilicity.
- Mass Spectrometry : Fragmentation patterns (e.g., loss of C₂H₅ or C₇H₈O) differ significantly from the target compound’s alkyne-based structure .
Data Table: Structural and Functional Comparison
Research Findings and Structure-Activity Relationships (SAR)
- Lipophilicity : The target compound’s decyloxy chains enhance membrane permeability compared to methoxy or pyrimidin-2-amine groups, which may improve bioavailability in hydrophobic environments .
- Steric Effects : The bulky 2-methylbut-3-yn-2-ol groups may hinder intermolecular interactions, contrasting with the planar heterocycles in bibenzyl derivatives that facilitate target binding .
- Thermal Stability : Long alkyl chains (decyloxy) likely increase melting points compared to shorter-chain analogs, though experimental data is lacking .
Biological Activity
4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol), also known by its CAS number 179264-45-0, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, toxicity profiles, and relevant research findings.
The molecular formula of 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) is C36H58O4 with a molecular weight of approximately 554.84 g/mol. The compound features two decyloxy groups attached to a biphenyl structure and two terminal 2-methylbut-3-yn-2-ol units, which contribute to its lipophilicity and potential interactions with biological membranes .
Anticancer Activity
Recent studies have indicated that compounds similar to 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) exhibit anticancer properties. For instance, derivatives of 2-methylbut-3-yn-2-ol have shown cytotoxic effects against various cancer cell lines. Research highlights that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Preliminary tests have indicated that related alkynols possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of microbial cell membranes due to the lipophilic nature of the decyloxy groups .
Toxicity Profile
Toxicological assessments have revealed that 2-methylbut-3-yn-2-ol derivatives can exhibit low acute toxicity; however, they may cause skin and eye irritation upon exposure. In animal studies, high doses led to significant hematological changes and sedative effects . The toxicity profile indicates a need for careful handling and further investigation into the compound's safety for human use.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of related compounds on breast cancer cell lines demonstrated that treatment with derivatives of 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 25 µM depending on the specific derivative used .
Case Study 2: Antimicrobial Testing
In vitro assays showed that compounds similar to this alkynol exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The results suggest that these compounds could serve as potential leads for developing new antimicrobial agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C36H58O4 |
| Molecular Weight | 554.84 g/mol |
| CAS Number | 179264-45-0 |
| Anticancer IC50 Range | 10 - 25 µM |
| Antimicrobial MIC (S. aureus) | ≤50 µg/mL |
Q & A
Q. What is the synthetic route for 4,4'-[2,5-bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol), and how can reaction conditions be optimized?
The compound is synthesized via a palladium-catalyzed Sonogashira coupling reaction. Key reagents include 1,4-dibromo-2,5-bis(decyloxy)benzene, 2-methylbut-3-yn-2-ol, PdCl₂(PPh₃)₂, PPh₃, CuI, and triethylamine. The reaction proceeds under reflux for 20 hours, yielding 80% after purification via silica gel column chromatography and crystallization from ethanol . Optimization can involve adjusting catalyst loading, solvent ratios (e.g., THF/EtOH), and temperature gradients to maximize yield and purity.
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction reveals a triclinic system (space group P1) with unit cell parameters a = 9.1325 Å, b = 9.707 Å, c = 22.9107 Å, and angles α = 85.81°, β = 88.51°, γ = 79.37°. The decyloxy chains adopt a zigzag conformation, and intermolecular O–H⋯O hydrogen bonds stabilize the lattice. This packing influences solubility and thermal stability, critical for material applications .
Q. What role does this compound play in synthesizing π-conjugated polymers?
The central phenylene core and terminal alkynol groups enable polymerization via Sonogashira or Glaser coupling. The long decyloxy chains enhance solubility in organic solvents (e.g., THF, chloroform), facilitating solution-processable polymer synthesis. These polymers exhibit optoelectronic properties suitable for organic semiconductors or light-emitting diodes (OLEDs) .
Advanced Research Questions
Q. How do the optoelectronic properties of derivatives vary with structural modifications?
Substituting decyloxy chains with shorter (e.g., hexyloxy) or branched alkyl groups alters π-π stacking and bandgap. For example, DSC-type derivatives with trifluoromethyl groups show red-shifted photoluminescence (PL) due to enhanced electron-withdrawing effects. Characterization via UV-vis, PL spectroscopy, and cyclic voltammetry is essential to correlate structure with charge transport or emission properties .
Q. What experimental strategies resolve contradictions in reported thermal stability data?
Discrepancies in melting points (e.g., 368–370 K vs. literature values) may arise from impurities or polymorphic forms. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres can identify phase transitions. Recrystallization from different solvents (e.g., hexane vs. ethanol) may isolate polymorphs for comparison .
Q. How do hydrogen-bonding interactions influence supramolecular assembly?
The hydroxyl groups participate in O–H⋯O hydrogen bonds (2.76–3.12 Å), directing 1D chain formation. Computational modeling (DFT or MD simulations) predicts how these interactions affect mechanical flexibility or porosity in metal-organic frameworks (MOFs). Experimental validation via FT-IR or solid-state NMR is recommended .
Q. What methodologies mitigate challenges in solubility for large-scale polymer synthesis?
Long alkyl chains (decyloxy) improve solubility but reduce crystallinity. Blending with co-solvents (e.g., DMF/chloroform) or sonication enhances dispersion. Alternatively, post-synthetic modifications (e.g., silylation of hydroxyl groups) can balance processability and stability .
Q. How does catalyst choice impact Sonogashira coupling efficiency?
PdCl₂(PPh₃)₂ and CuI provide high yields (80%), but residual palladium contamination (≤50 ppm) may affect electronic properties. Alternative catalysts (e.g., Pd(PPh₃)₄) or ligand-free systems reduce metal leaching. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual metals .
Methodological Recommendations
Q. Which purification techniques ensure high purity for optoelectronic applications?
Q. How can computational modeling guide the design of derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps, dipole moments, and charge distribution. For example, replacing decyloxy with electron-deficient groups lowers the LUMO, enhancing n-type semiconductor behavior .
Q. What analytical tools characterize alkyl chain conformation in thin films?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
